molecular formula C10H9NO2 B1319080 6-methyl-1H-indole-3-carboxylic acid CAS No. 209920-43-4

6-methyl-1H-indole-3-carboxylic acid

Cat. No. B1319080
CAS RN: 209920-43-4
M. Wt: 175.18 g/mol
InChI Key: PHHZCIOPSFQASN-UHFFFAOYSA-N
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Description

6-methyl-1H-indole-3-carboxylic acid is an indole derivative . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has various biologically vital properties .


Synthesis Analysis

This compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives, have been highlighted .


Molecular Structure Analysis

The molecular formula of 6-methyl-1H-indole-3-carboxylic acid is C10H9NO2 . More detailed structural information may be available in specific databases .


Chemical Reactions Analysis

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Physical And Chemical Properties Analysis

The molecular weight of 6-methyl-1H-indole-3-carboxylic acid is 175.18 . It has a melting point of 197-200 °C (dec.) (lit.) .

Scientific Research Applications

Pharmaceutical Research

6-methyl-1H-indole-3-carboxylic acid serves as a reactant in the synthesis of various pharmaceutical compounds. For instance, it’s used in the preparation of D-glutamic acid-based inhibitors which target E. coli MurD ligase, an enzyme involved in bacterial cell wall synthesis . Additionally, it’s utilized to create indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors , which have potential applications in immunotherapy.

Cancer Therapy

This compound is also involved in the development of anticancer agents. It acts as a precursor for amide conjugates with ketoprofen , which inhibit Gli1-mediated transcription in the Hedgehog signaling pathway . This pathway is known to play a role in the progression of various cancers.

Immunomodulation

Researchers use 6-methyl-1H-indole-3-carboxylic acid to prepare pyridyl-ethenyl-indoles . These compounds are being studied as potential anticancer immunomodulators, which could help regulate the immune system to fight cancer more effectively .

Antibacterial and Antiviral Agents

The compound is a reactant for synthesizing antibacterial agents that show promise in combating bacterial infections . It’s also used to create inhibitors of hepatitis C virus NS5B polymerase, an enzyme critical for the replication of hepatitis C virus, thus offering a potential treatment for this infection .

Neuroscience Research

In neuroscience, 6-methyl-1H-indole-3-carboxylic acid is used to develop inhibitors of botulinum neurotoxin , which could lead to treatments for conditions caused by neurotoxins.

Agricultural Chemistry

This compound has applications in agricultural chemistry as well. It’s involved in the design and synthesis of novel indole-3-carboxylic acid derivatives that act as antagonists for the auxin receptor protein TIR1 . These derivatives have potential use as herbicides.

Plant Biology

In plant biology, indolic secondary metabolites derived from compounds like 6-methyl-1H-indole-3-carboxylic acid play a crucial role in pathogen defense in cruciferous plants .

Synthetic Chemistry

Finally, in synthetic chemistry, indole derivatives are synthesized for their biological activities, including treating cancer cells, microbes, and various disorders .

Mechanism of Action

Target of Action

6-Methyl-1H-indole-3-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

Indole derivatives are generally known to have high gi absorption . This suggests that 6-methyl-1H-indole-3-carboxylic acid may also have good bioavailability.

Result of Action

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For example, some indole derivatives have been reported to inhibit the growth of certain cancer cells .

Action Environment

The action of 6-methyl-1H-indole-3-carboxylic acid, like other indole derivatives, can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

6-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZCIOPSFQASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593329
Record name 6-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-indole-3-carboxylic acid

CAS RN

209920-43-4
Record name 6-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1H-indole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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